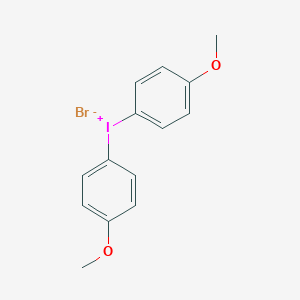

Bis(4-methoxyphenyl)iodonium bromide

Description

Properties

IUPAC Name |

bis(4-methoxyphenyl)iodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSNSDXMWRVLLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940894 | |

| Record name | Bis(4-methoxyphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19231-06-2 | |

| Record name | Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19231-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-methoxyphenyl)iodonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019231062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methoxyphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-methoxyphenyl)iodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 4 Methoxyphenyl Iodonium Bromide

Electrophilic Iodination Routes

A primary method for synthesizing bis(4-methoxyphenyl)iodonium bromide involves the electrophilic iodination of an anisole (B1667542) precursor. This approach typically utilizes an iodine source in the presence of a strong oxidizing agent to generate a highly electrophilic iodine(III) species, which then undergoes reaction with the electron-rich aromatic ring of anisole.

Utilization of Iodine Monochloride and Iodine/Oxidizing Agents

The synthesis of diaryliodonium salts is often accomplished through the reaction of iodoarenes and arenes with an oxidizing agent and a suitable acid. rsc.org Common oxidizing agents employed in these syntheses include meta-chloroperbenzoic acid (m-CPBA) and Oxone (2KHSO₅·KHSO₄·K₂SO₄). rsc.orgbeilstein-journals.org For instance, a facile one-pot synthesis of various diaryliodonium salts has been developed using Oxone as an inexpensive and versatile oxidant in the presence of sulfuric acid. beilstein-journals.org This method is applicable for preparing salts with both electron-donating and electron-withdrawing groups in good yields. beilstein-journals.org Furthermore, symmetric diaryliodonium salts can be prepared directly from arenes through a one-pot iodination-oxidation sequence. beilstein-journals.org

The general mechanism involves the in-situ generation of a reactive λ³-iodane species directly from arenes. beilstein-journals.org While effective, these oxidative reactions can be highly exothermic, posing safety risks, particularly on a larger scale. acs.org

Role of HIO₃ as an Oxidizing Agent

While specific examples detailing the use of iodic acid (HIO₃) for the synthesis of this compound are not prevalent in the provided search results, its role as a potent oxidizing agent in hypervalent iodine chemistry is well-established. Oxidizing agents are crucial for converting iodine(I) precursors to the necessary iodine(III) state for the formation of diaryliodonium salts.

Synthesis via Arylation of Precursors

Diaryliodonium salts are widely recognized as effective electrophilic arylating reagents. asianpubs.orgresearchgate.net They are employed in the arylation of a variety of nucleophiles, including carbanions, alcohols, and amines, often under mild, transition-metal-free conditions. nih.govrsc.orgasianpubs.org

Arylation of α-Amino Acid Methyl Esters

A significant application and synthetic route involving diaryliodonium salts is the N-arylation of α-amino acid esters. asianpubs.orgresearchgate.netbeilstein-journals.org Research has demonstrated the use of compounds like bis(4-methoxyphenyl)iodonium iodide for the arylation of α-amino acid methyl esters, resulting in good to high yields of N-aryl α-amino acids. asianpubs.orgresearchgate.net A key advantage of this method is the retention of the chiral integrity of the amino acid throughout the reaction sequence. asianpubs.orgresearchgate.net A transition-metal-free approach for this N-arylation has been developed, highlighting the importance of unsymmetric diaryliodonium salts with anisyl ligands for achieving high chemoselectivity and yields. nih.gov

The following table summarizes the arylation of various α-amino acid methyl esters using different diaryliodonium salts.

| Diaryliodonium Salt | α-Amino Acid Methyl Ester | Product | Yield | Reference |

| Bis[(3'-methoxycarbonyl)phenyl]iodonium bromide | Various | N-[(3'-methoxycarbonyl)phenyl]-L-amino acid methyl esters | Good to High | asianpubs.org |

| Bis(4'-methoxyphenyl)iodonium iodide | Various | N-(4'-methoxyphenyl)-L-amino acid esters | Good to High | asianpubs.org |

| Bis(4'-acetamidophenyl)iodonium iodide | Leucine methyl ester | N-(4'-acetamidophenyl)-L-leucine methyl ester | Good to High | asianpubs.org |

Regioselective Arylation Approaches

In arylation reactions using unsymmetrical diaryliodonium salts, achieving regioselectivity is crucial. The general principle in metal-free reactions is that the more electron-deficient aryl group is preferentially transferred to the nucleophile. nih.gov However, steric hindrance, particularly in the ortho position, can override this electronic effect, leading to the selective transfer of the more sterically hindered aryl group (the "ortho effect"). nih.gov

For reactions involving this compound, which is a symmetric salt, the issue of regioselectivity between two different aryl groups on the iodine atom does not arise. However, the principles of regioselective arylation are critical when designing syntheses with unsymmetrical diaryliodonium salts to selectively transfer a specific aryl group. nih.gov The development of unsymmetric diaryliodonium salts with a non-transferable "dummy" ligand, such as an anisyl group, has been important for achieving high chemoselectivity in N-arylation reactions. nih.gov

Industrial Scale-Up Considerations

The scalability of diaryliodonium salt synthesis is a significant consideration for industrial applications. Several strategies have been developed to address the challenges of large-scale production, including safety concerns with exothermic reactions and the need for sustainable and efficient processes.

One-pot syntheses are particularly attractive for industrial scale-up as they reduce the number of unit operations and minimize waste. rsc.org Sustainable one-pot routes to diaryliodonium triflates have been developed using the more environmentally friendly solvent ethyl acetate. rsc.orgrsc.org These methods have demonstrated scalability, with successful scale-ups to over 45 mmol. rsc.org

Flow synthesis offers a safe and scalable alternative to batch processes for highly exothermic reactions. acs.org A continuous-flow method for the synthesis of diaryliodonium triflates has been developed, allowing for the production of a wide range of these salts on a gram scale with very short residence times (2 to 60 seconds). acs.org

Electrochemical methods also present a scalable and atom-efficient approach to synthesizing diaryliodonium salts. rsc.orgworktribe.com Anodic oxidation of iodoarene/arene mixtures can produce both cyclic and acyclic diaryliodonium salts in good to excellent yields without the need for chemical oxidants, thereby generating no chemical waste. rsc.orgworktribe.com This process has been successfully scaled up to the 10 mmol scale, yielding several grams of product. rsc.orgworktribe.com

The table below highlights key features of different scalable synthesis methods for diaryliodonium salts.

| Synthetic Method | Key Features | Advantages for Scale-Up | Reference |

| One-Pot Synthesis | Fewer reaction steps, reduced waste | Increased efficiency, lower cost | rsc.orgrsc.org |

| Flow Synthesis | Continuous process, excellent heat transfer | Enhanced safety for exothermic reactions, high throughput | acs.org |

| Electrochemical Synthesis | Avoids chemical oxidants, atom-efficient | Reduced chemical waste, sustainable process | rsc.orgworktribe.com |

Purification Strategies (e.g., Recrystallization)

The purification of diaryliodonium salts, including this compound, presents unique challenges, particularly in large-scale preparations. Unlike many common organic compounds, purification via column chromatography is often considered impractical for these salts. The preferred and more effective method for achieving high purity is recrystallization. A commonly used solvent system for this purpose is a mixture of ethanol (B145695) and water. This technique leverages the differential solubility of the desired iodonium (B1229267) salt and any remaining impurities in the solvent mixture at varying temperatures to isolate the pure crystalline product.

Optimization of Stoichiometry for Iodine Precursors

The economic viability and efficiency of synthesizing this compound are heavily dependent on the optimization of reagent stoichiometry. A primary concern is minimizing the waste of costly iodine precursors. Research into the synthesis of diaryliodonium salts frequently involves meticulous optimization studies to determine the ideal molar ratios of the aryl iodide, the arene, the oxidizing agent, and the acid catalyst to maximize product yield. For instance, studies on similar syntheses have shown that varying the equivalents of the acid can significantly impact the yield of the final iodonium salt. beilstein-journals.org One-pot procedures, which combine multiple reaction steps without isolating intermediates, are particularly reliant on precise stoichiometric control to successfully drive the reaction to completion. beilstein-journals.orgdiva-portal.org

The table below illustrates a typical optimization process where the equivalents of an acid catalyst are varied to find the optimal reaction conditions for diaryliodonium salt synthesis.

| Entry | Oxidant | Acid (Equivalents) | Solvent | Yield (%) |

| 1 | Oxone | H₂SO₄ (1.25) | Dichloromethane | 85 |

| 2 | Oxone | H₂SO₄ (2.5) | Dichloromethane | 95 |

| 3 | Oxone | H₂SO₄ (3.75) | Dichloromethane | 74 |

| 4 | m-CPBA | TfOH (1.0) | Acetonitrile | 88 |

| 5 | m-CPBA | TsOH (1.0) | Acetonitrile | Moderate-Good |

This table is a representative example based on data from optimization studies for diaryliodonium salt synthesis. beilstein-journals.orgnih.govresearchgate.net

Safety Protocols for Large-Scale Photoinitiation

Diaryliodonium salts are well-established photoacid generators, meaning they decompose upon exposure to light to produce acidic species that can initiate polymerization. researchgate.netmdpi.com While this property is highly useful, it introduces significant safety considerations for large-scale reactions. A critical safety protocol is the stringent control of light exposure during synthesis and handling. Uncontrolled exposure to light, particularly UV wavelengths, can lead to the rapid decomposition of the iodonium salt, potentially causing a runaway photoinitiation reaction. This necessitates conducting large-scale operations in environments with controlled lighting or in vessels protected from light to prevent premature and potentially hazardous decomposition.

Oxidative Activation of Aryl Iodide for Diaryliodonium Salt Synthesis

The synthesis of diaryliodonium salts fundamentally begins with the oxidative activation of an aryl iodide precursor. nih.gov This initial step is crucial as it converts the iodine atom from its +1 oxidation state in the aryl iodide to a hypervalent iodine(III) species. nih.gov This highly reactive intermediate is the electrophilic species that subsequently couples with an arene (in this case, anisole) to form the diaryliodonium salt structure. nih.gov

This transformation is accomplished using a variety of strong oxidizing agents in the presence of an acid. The development of convenient and efficient oxidative systems is a key area of research in this field. beilstein-journals.org One-pot strategies often involve the in situ generation of the reactive λ³-iodane species directly from the aryl iodide. beilstein-journals.orgnih.gov

Several effective oxidizing systems have been developed for this purpose, as summarized in the table below.

| Oxidizing Agent | Acid / Co-reagent | Typical Solvent | Reference |

| m-Chloroperbenzoic acid (m-CPBA) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | diva-portal.org |

| m-Chloroperbenzoic acid (m-CPBA) | p-Toluenesulfonic acid (TsOH) | Acetonitrile | nih.gov |

| Oxone (Potassium peroxymonosulfate) | Sulfuric acid (H₂SO₄) | Dichloromethane | beilstein-journals.org |

| Peracetic acid | - | 2,2,2-Trifluoroethanol (TFE) | nih.gov |

These methods highlight the versatility of the oxidative activation step, allowing for the synthesis of a wide range of diaryliodonium salts under various conditions. beilstein-journals.orgnih.gov

Reactivity and Mechanistic Studies of Bis 4 Methoxyphenyl Iodonium Bromide

Ligand Coupling Reactions

The primary reaction pathway for diaryliodonium salts, including bis(4-methoxyphenyl)iodonium bromide, involves ligand coupling. This process occurs under transition-metal-free conditions and is a powerful method for forming carbon-heteroatom and carbon-carbon bonds. The mechanism is generally understood to proceed through a sequence of ligand exchange and reductive elimination.

Formation of Aryl–Nucleophile Bonds

The formation of an aryl–nucleophile bond begins with a ligand exchange step. In this initial phase, the bromide counter-anion of the iodonium (B1229267) salt is displaced by a nucleophile (Nu⁻). This exchange results in the formation of a neutral iodine(III) intermediate, an aryliodane (Ar₂INu). nih.gov This species is typically T-shaped and exists in equilibrium with other isomers through a process known as pseudorotation. nih.gov This step is crucial as it brings the nucleophile and the aryl groups into the coordination sphere of the central iodine atom, setting the stage for bond formation.

Concerted ipso-Substitution Mechanism and Transition States

The term ipso-substitution in the context of diaryliodonium salt reactivity refers to the net transformation where the nucleophile replaces the iodine group at the C1 position (the ipso-carbon) of the transferred aryl ring. However, the mechanism is distinct from a classic electrophilic aromatic ipso-substitution, where an electrophile directly attacks the substituted ring carbon.

For diaryliodonium salts, the reaction proceeds via the previously formed Ar₂INu intermediate. The subsequent bond-forming step is a concerted process described as reductive coupling or reductive elimination. mdpi.com In this step, the aryl group and the nucleophile, both bonded to the iodine center, couple to form the new Ar-Nu bond. This occurs through a transition state where the iodine atom is formally reduced from iodine(III) to iodine(I). Computational studies on related systems suggest that this proceeds through a three-membered ring-like transition state involving the iodine, the ipso-carbon of the transferring aryl group, and the nucleophile. nih.gov

Reductive Elimination Processes

Reductive elimination is the final, bond-forming step in the ligand coupling pathway. nih.gov In this process, the iodine(III) center of the Ar₂INu intermediate is reduced to iodine(I), leading to the formation of the arylated product (Ar-Nu) and a molecule of aryl iodide (ArI) as a byproduct. nih.gov

For a symmetrical salt like this compound, the aryl iodide byproduct is iodoanisole. The reaction can be summarized as: (CH₃OC₆H₄)₂I⁺ + Nu⁻ → [(CH₃OC₆H₄)₂INu] → CH₃OC₆H₄-Nu + CH₃OC₆H₄I

In reactions involving unsymmetrical diaryliodonium salts, the regioselectivity of the reductive elimination is primarily governed by electronic effects. The more electron-poor aryl group is typically transferred to the nucleophile, while the more electron-rich aryl group is eliminated as the aryl iodide byproduct. nih.gov This principle underscores the utility of using mixed diaryliodonium salts, such as aryl(anisyl)iodonium salts, where the electron-rich anisyl group can act as a disposable "dummy" ligand, ensuring the preferential transfer of the other, often more valuable, aryl group.

Role as an Electrophilic Arylating Reagent

This compound serves as a potent electrophilic source of the 4-methoxyphenyl (B3050149) group. It readily reacts with a wide range of nucleophiles, making it a versatile tool for constructing complex organic molecules under relatively mild, often metal-free, conditions.

Reactions with Electron-Rich Carbon-Centered Species

Diaryliodonium salts are effective reagents for the α-arylation of carbon nucleophiles, particularly stabilized enolates derived from carbonyl compounds. This reaction provides a direct method for forming a carbon-carbon bond at the α-position of ketones, esters, and other related compounds. mdpi.com The reaction is typically performed in the presence of a base, which deprotonates the carbonyl compound to generate the nucleophilic enolate.

The enolate then attacks the iodonium salt in the ligand exchange/reductive elimination sequence to yield the α-arylated product. mdpi.com Research has demonstrated the successful α-arylation of various dicarbonyl compounds and α-nitro ketones using this methodology. mdpi.com

| Entry | Carbon Nucleophile Precursor | Diaryliodonium Salt | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 2-cyanopropanoate | Diphenyliodonium (B167342) chloride | NaH | Ethyl 2-cyano-2-phenylpropanoate | Good |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | Diphenyliodonium chloride | NaH | Ethyl 1-phenyl-2-oxocyclohexane-1-carboxylate | Good |

| 3 | 2-Nitropropane | Diphenyliodonium tosylate | t-BuOK | 2-Nitro-2-phenylpropane | 72 |

| 4 | Diethyl malonate | Diphenyliodonium chloride | NaH | Diethyl phenylmalonate | Good |

N-Arylation of Amines and Amino Acid Methyl Esters

This compound and related diaryliodonium salts are highly effective for the N-arylation of amines and their derivatives, including biologically important molecules like amino acid esters. A significant advantage of this method is that it can proceed under transition-metal-free conditions, avoiding potential metal contamination of the products.

The N-arylation of amino acid esters is particularly valuable as it provides access to N-aryl amino acids, which are core structures in many biologically active compounds. Studies using unsymmetrical aryl(anisyl)iodonium triflates have shown that these reagents can arylate a variety of α- and β-amino acid esters in high yields. Crucially, these reactions proceed with minimal racemization, preserving the stereochemical integrity of the chiral amino acid starting material. The anisyl group serves as a highly effective non-transferable ligand, ensuring selective transfer of the desired aryl group.

| Entry | Amino Acid Ester | Aryl Group Transferred | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | L-Alanine methyl ester | Phenyl | 85 | >98 |

| 2 | L-Leucine methyl ester | Phenyl | 94 | >98 |

| 3 | L-Valine methyl ester | 4-Fluorophenyl | 88 | >98 |

| 4 | L-Phenylalanine methyl ester | 4-Chlorophenyl | 91 | >98 |

| 5 | L-Proline methyl ester | Phenyl | 95 | >98 |

| 6 | β-Alanine ethyl ester | 2-Methylphenyl | 84 | N/A |

O-Arylation of Carboxylic Acids and Phenols

This compound serves as an effective reagent for the O-arylation of carboxylic acids and phenols, a crucial transformation in the synthesis of aryl esters and diaryl ethers, respectively. These reactions, typically conducted under metal-free conditions, showcase the electrophilic nature of the iodonium salt. beilstein-journals.orgdiva-portal.org The transfer of the 4-methoxyphenyl group to the oxygen nucleophile is a key step, though the reaction mechanism can be complex and subject to competing pathways.

Mechanistic investigations into the O-arylation with diaryliodonium salts, including analogs of this compound, have revealed the potential for multiple reaction pathways. su.se The generally accepted mechanism for metal-free arylations involves an initial ligand exchange at the iodine(III) center, followed by reductive elimination to form the C-O bond and release a molecule of iodoarene. nih.gov However, studies have shown that aryne intermediates can also be formed, particularly with electron-rich diaryliodonium salts, leading to the formation of regioisomeric byproducts. su.sediva-portal.org

For instance, the arylation of phenols can be influenced by the directing group on the phenol (B47542) and the reaction conditions, potentially leading to C-arylation as a competing reaction. nih.gov The choice of base and solvent is critical in directing the reaction towards the desired O-arylated product and minimizing side reactions. While copper-catalyzed O-arylations using diaryliodonium salts have been developed to proceed under milder conditions, metal-free approaches remain highly valuable for avoiding transition metal contamination in the final products. ncl.ac.uk

The table below summarizes representative conditions and outcomes for the O-arylation of phenols using diaryliodonium salts.

| Nucleophile | Arylating Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Phenol | Unsymmetrical Diaryliodonium Salt | K3PO4 | Dioxane | Diaryl Ether | Good | diva-portal.org |

| 3-(2-bromobenzyloxy)phenol | (intramolecular) | t-BuOK | Dioxane | 6H-benzo[c]chromene | High | nih.gov |

| Flavonoid Phenol | Diaryliodonium Triflate | O-arylated Flavone | nih.gov |

Regioselective Arylation of NH-Tetrazoles

The arylation of NH-tetrazoles presents a challenge due to the presence of two potential nucleophilic nitrogen atoms (N1 and N2), leading to mixtures of regioisomers. However, the use of this compound has been shown to provide a high degree of regioselectivity in this transformation.

In a study involving the arylation of 5-phenyltetrazole with this compound, the selective formation of 2-(4-methoxyphenyl)-5-phenyltetrazole was observed. researchgate.net This outcome is significant because traditional methods for preparing N-aryltetrazoles can be complex and may not offer such selectivity. researchgate.net The reaction was carried out in methanol (B129727) using triethylamine (B128534) as a base, with the addition of copper powder. researchgate.net

More recent research has focused on developing metal-free conditions for the N2-arylation of 5-substituted-1H-tetrazoles using various diaryliodonium salts. nih.govorganic-chemistry.org These methods have demonstrated that diaryliodonium salts with both electron-rich and electron-deficient aryl groups are effective, and a variety of functional groups on the tetrazole ring are tolerated. organic-chemistry.org The regioselectivity is a key advantage, providing a direct route to 2,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry and materials science. organic-chemistry.org The proposed mechanism in these metal-free reactions often involves a direct nucleophilic attack of the tetrazole anion on the iodonium salt.

The following table details the regioselective arylation of 5-phenyltetrazole.

| Substrate | Arylating Reagent | Base/Catalyst | Solvent | Product | Selectivity | Reference |

| 5-phenyltetrazole | This compound | Et3N / Cu powder | Methanol | 2-(4-methoxyphenyl)-5-phenyltetrazole | Selective | researchgate.net |

| 1H-Tetrazoles | Diaryliodonium Salts | NaHCO3 | Toluene | 2-Aryl-5-substituted-tetrazoles | N2-selective | organic-chemistry.org |

Oxidation Reactions

This compound belongs to the class of hypervalent iodine(III) compounds, which are known for their oxidizing properties. nih.gov While often employed as arylating agents, these compounds are synthesized through oxidation processes and can, in turn, be used to prepare other iodonium salts. The synthesis of diaryliodonium salts typically involves the oxidation of an iodoarene to a hypervalent iodine(III) intermediate, which then undergoes electrophilic aromatic substitution with another arene. diva-portal.orgdiva-portal.org

The nature of the substituents on the aryl rings of the resulting iodonium salt is crucial for its reactivity and for the selectivity of aryl group transfer in subsequent reactions. The synthesis of unsymmetrical diaryliodonium salts, where the two aryl groups are different, is of particular importance for directing the transfer of a specific aryl group. diva-portal.org Oxidants such as m-CPBA (meta-chloroperoxybenzoic acid) are commonly used in one-pot syntheses to generate the iodine(III) intermediate from an aryl iodide, which then reacts with an electron-rich arene. organic-chemistry.org This allows for the preparation of a wide range of diaryliodonium salts with diverse electronic and steric properties.

The following table provides an overview of common oxidants used in the synthesis of diaryliodonium salts.

| Aryl Precursor(s) | Oxidant | Acid/Additive | Product Type | Reference |

| Iodoarene, Arene | m-CPBA | p-Toluenesulfonic acid | Symmetrical & Unsymmetrical Salts | organic-chemistry.org |

| Iodoarene, Arene | Oxone | Iodonium salts with various groups |

Hypervalent iodine reagents, including diaryliodonium salts, are often considered "green" or environmentally friendly oxidants. nih.gov This is due to their low toxicity and the fact that they avoid the use of heavy metals, which are common in many oxidation reactions. beilstein-journals.org In comparison to oxidants based on metals like chromium or manganese, hypervalent iodine compounds offer a more sustainable alternative.

While iodine(V) reagents like IBX (2-iodoxybenzoic acid) and Dess-Martin periodinane are more commonly recognized as strong oxidants for converting alcohols to aldehydes and ketones, iodine(III) reagents like this compound exhibit a dual reactivity. nih.gov They can act as mild oxidants in certain contexts, but their primary role in modern organic synthesis is as electrophilic arylating agents. beilstein-journals.org This contrasts with traditional oxidants that are solely used for oxidation reactions. The unique ability of diaryliodonium salts to participate in C-C and C-heteroatom bond formation makes them a versatile class of reagents in the synthetic chemist's toolbox. beilstein-journals.orgmdpi.com

The following table compares features of diaryliodonium salts with other classes of oxidants.

| Oxidant Class | Primary Use in Synthesis | Advantages | Disadvantages |

| Diaryliodonium Salts (Iodine III) | Electrophilic Arylation, Mild Oxidation | Low toxicity, metal-free, high selectivity beilstein-journals.org | Stoichiometric use often required |

| IBX, DMP (Iodine V) | Oxidation of alcohols | Environmentally friendly, high reactivity nih.gov | Potential for explosive nature (IBX), solubility issues |

| Chromium-based (e.g., PCC, PDC) | Oxidation of alcohols | Well-established, reliable | High toxicity, generation of hazardous waste |

| Manganese-based (e.g., KMnO4) | Strong oxidation of various functional groups | Inexpensive, powerful oxidant | Low selectivity, harsh reaction conditions |

Generation of Aryne Intermediates

Diaryliodonium salts, including this compound, can serve as precursors to highly reactive aryne intermediates under basic conditions. d-nb.inforsc.org The generation of the aryne typically proceeds via an ortho-deprotonation of one of the aryl rings, followed by the elimination of the iodoarene leaving group. researchgate.netresearchgate.net The resulting aryne is a powerful electrophile and dienophile that can be trapped in situ by various reagents.

One of the most common applications of arynes generated from diaryliodonium salts is their participation in cycloaddition reactions, particularly [4+2] Diels-Alder reactions. d-nb.inforesearchgate.netnih.govnih.gov For example, when an aryne is generated in the presence of a diene such as furan (B31954) or a substituted pyrrole, a cycloaddition reaction occurs to form a bicyclic adduct. d-nb.infonih.gov This strategy has been employed to synthesize a wide range of bridged-ring amines and other complex polycyclic structures. researchgate.netnih.gov The choice of base is critical for the efficient generation of the aryne, with strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) often being employed. d-nb.info

The reaction conditions, including the solvent and temperature, can be optimized to favor the cycloaddition pathway and maximize the yield of the desired product. d-nb.info The ability to generate arynes from readily accessible diaryliodonium salts under relatively mild conditions has significantly expanded the synthetic utility of these reactive intermediates. d-nb.inforesearchgate.net

The table below presents examples of cycloaddition reactions involving arynes generated from diaryliodonium salts.

| Aryne Precursor | Diene/Trap | Base | Solvent | Product Type | Yield (%) | Reference |

| Phenyl(mesityl)iodonium tosylate | 1-Phenylpyrrole | LiHMDS | Toluene | Diels-Alder Adduct | 23-96 | d-nb.infonih.gov |

| Aryl(mesityl)iodonium salts | N-Arylpyrroles | LiHMDS | Toluene | Bridged-ring amines | 35-96 | researchgate.netnih.gov |

| Aryl(TMP)iodonium salts | Furan | K3PO4 | THF | Cycloaddition Adduct | High | researchgate.netchemrxiv.org |

Application in Double Functionalization of Arenes

Diaryliodonium salts such as this compound serve as effective precursors for aryne intermediates. nih.gov The generation of these highly reactive arynes provides a powerful method for the double functionalization of arenes in a single synthetic step. nih.gov This approach is synthetically desirable as it allows for the rapid construction of complex molecular architectures. The process typically involves the decomposition of the diaryliodonium salt to generate the aryne, which can then be trapped by a variety of reagents. nih.gov For instance, the reaction of a diaryliodonium salt with a strong base can lead to the in situ generation of an aryne, which subsequently reacts with nucleophiles to yield difunctionalized products. nih.gov A modular strategy for regioselective alkene difunctionalization has also been developed, where the transformation of a hydrofluoroolefin gas into an iodonium salt creates vicinal electrophilic sites that are ready to react with a wide array of nucleophiles. rsc.org

Radical Mechanisms in Reactivity

The reactivity of diaryliodonium salts is not limited to ionic pathways; radical mechanisms also play a significant role. sacredheart.edu These compounds can act as precursors to aryl radicals, which can participate in various chemical transformations. nih.gov The generation of these radical species often involves either the homolytic cleavage of bonds within the iodonium salt or single electron transfer processes. nih.gov

Homolytic Cleavage of Three-Center, Four-Electron Bonds

The bonding in hypervalent iodine compounds like this compound can be described by the three-center, four-electron (3c-4e) bond model. wikipedia.orgdiva-portal.org This model involves three atoms sharing four electrons. The molecular orbital description of a 3c-4e bond consists of a bonding orbital, a non-bonding orbital, and an antibonding orbital. wikipedia.org The four electrons occupy the bonding and non-bonding orbitals, resulting in a bond order of approximately 0.5 between the central iodine atom and each of the adjacent carbon atoms. wikipedia.org

Under certain conditions, such as UV irradiation, the iodonium cation can undergo homolytic cleavage of the C–I bond. This cleavage results in the formation of an aryl radical and an aryliodanyl radical cation. nih.gov This process is fundamental to the use of diaryliodonium salts as photoinitiators in polymerization reactions, where the generated aryl radicals initiate the polymerization chain reaction. The three-center, four-electron bond is a key feature in the design of certain non-metallic complex catalysts. chemrxiv.org

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is another important pathway in the radical reactivity of diaryliodonium salts. In an SET mechanism, the diaryliodonium cation accepts an electron from a donor species to form a transient radical intermediate. This intermediate can then undergo fragmentation to produce an aryl radical and an iodoarene. The electron-donating methoxy (B1213986) groups present in this compound enhance its stability, which can influence its reactivity in these processes. The diverse reactivity of diaryliodonium salts stems from the excellent leaving group ability of the iodoarene moiety, making them valuable aryl-group-transfer agents in reactions that may proceed via SET pathways. nih.gov

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound. ambeed.com Techniques such as Density Functional Theory (DFT) are employed to model transition states and reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

Reaction Profile and Gibbs Free Energies

Computational studies can map the entire reaction profile for processes involving this compound. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy landscape of the reaction can be constructed. researchgate.netresearchgate.net These profiles help in understanding the feasibility of a proposed mechanism and identifying the rate-determining step. For instance, DFT calculations can model the transition states for pathways such as the conversion of the iodonium salt to radical species. The Gibbs free energy profile for a catalyzed reaction can reveal the activation energy barriers for the formation of different potential products, thereby explaining the observed selectivity. researchgate.net

| Computational Parameter | Application in Mechanistic Studies |

| Reaction Profile | Maps the energy changes throughout a reaction, identifying intermediates and transition states. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and energetic feasibility of reaction steps. researchgate.netresearchgate.net |

| Activation Energy (ΔG‡) | Quantifies the energy barrier for a reaction step, indicating its rate. researchgate.net |

| Transition State Modeling | Elucidates the geometry and electronic structure of the highest energy point along the reaction coordinate. |

Analysis of Ligand Effects and Regioselectivity

In reactions where this compound is used with a catalyst, such as in metal-catalyzed aryne reactions, ligands play a crucial role in determining the outcome, particularly the regioselectivity. nih.gov Computational analysis can provide a deep understanding of how different ligands influence the reaction. Studies have shown that both the steric bulk (cone angle) and the electronic properties (electron-donating or -withdrawing nature) of ligands can significantly affect regioselectivity. nih.gov For example, in certain metal-catalyzed aryne reactions, a trend of greater regioselectivity was observed with increased electron donation from the ligand. nih.gov By modeling the interactions between the ligand, the metal center, and the substrates, chemists can predict which ligands will favor the formation of a desired regioisomer, thus guiding the rational design of more efficient and selective catalytic systems. nih.gov

| Ligand Property | Effect on Regioselectivity |

| Steric Bulk (Cone Angle) | Larger ligands can sterically direct incoming reagents to a specific position, enhancing selectivity. nih.gov |

| Electronic Nature | Increased electron donation from a ligand can amplify steric effects and improve regioselectivity. nih.gov |

| Bite Angle (for bidentate ligands) | The rigidity and geometry imposed by bidentate ligands can influence the stability of intermediates and transition states, affecting the product ratio. nih.gov |

Modeling of Fluoride-Iodonium Complexes

Computational modeling, particularly utilizing Density Functional Theory (DFT), has become an essential tool for elucidating the mechanisms of fluoride-iodonium interactions and the subsequent reductive elimination to form aryl fluorides. While specific modeling studies exclusively on bis(4-methoxyphenyl)iodonium fluoride (B91410) are not extensively detailed in the literature, a wealth of theoretical research on closely related diaryliodonium salts provides significant insights into the probable behavior of this complex. These studies focus on reaction pathways, transition state energies, and the influence of structural and electronic factors on the fluorination process.

The generally accepted mechanism for the fluorination of diaryliodonium salts involves a tandem ligand exchange-ligand coupling model. This process begins with the formation of a diaryliodonium fluoride intermediate, which then undergoes reductive elimination to yield an aryl fluoride and an iodoarene. DFT computations have been instrumental in determining that the chemoselectivity of this reaction—which aryl group is fluorinated in an unsymmetrical salt—is controlled by the difference in transition state energies for the two possible pathways.

One key area of investigation has been the potential for diaryliodonium fluorides to exist as oligomeric structures, such as dimers and tetramers, in solution. scispace.com Modeling studies on diphenyliodonium fluoride have explored the thermochemistry and activation barriers for fluorination from monomeric, dimeric, and tetrameric states. These calculations reveal that the activation energy (Ea) for the formation of fluorobenzene (B45895) increases with the degree of oligomerization. This is attributed to the additional electrostatic interactions that the incoming fluoride ion must overcome in the aggregated structures. scispace.com

The following interactive data table presents calculated activation energies for the reductive elimination from different oligomeric states of a model compound, diphenyliodonium fluoride. These values illustrate the energetic landscape of the fluorination reaction and how it is influenced by intermolecular associations.

| Oligomeric State of (Ph)₂IF | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|

| Monomer | 19.8 |

| Homodimer | 21.3 |

| Heterodimer (with Ph₂ICl) | 23.1 |

| Tetramer | 21.9 |

Data sourced from quantum chemical studies on diphenyliodonium fluoride oligomers. scispace.com

Computational models also predict that for activated arenes, which possess electron-withdrawing substituents, the barrier to reductive elimination is generally lower, leading to higher yields of the corresponding fluoroarenes. researchgate.net Conversely, the electron-donating methoxy groups in bis(4-methoxyphenyl)iodonium ion would be expected to influence the activation energy for C-F bond formation.

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

This diaryliodonium salt is a key building block in the multistep synthesis of intricate organic structures, valued for its stability and reactivity.

Diaryliodonium salts such as bis(4-methoxyphenyl)iodonium bromide are primarily recognized as electrophilic arylating agents. In these reactions, the compound transfers one of its two 4-methoxyphenyl (B3050149) groups to a nucleophile. The other aryl group departs as a stable molecule, 4-iodoanisole. While the primary function is arylation, the generation of an aryl iodide as a byproduct is an inherent part of the reaction mechanism. This process is distinct from reactions where the goal is to directly iodinate an aromatic ring. The utility of the salt lies in its capacity to form new bonds via aryl group transfer, a fundamental transformation in constructing complex molecules.

This compound and its iodide counterpart have been utilized in the synthesis of levothyroxine, a synthetic thyroid hormone. google.comgoogleapis.com In these synthetic routes, the diaryliodonium salt serves as the electrophile to create the characteristic diaryl ether linkage of the thyronine backbone.

However, research has highlighted a significant drawback to this method. The use of the bromide version of the reagent can lead to the formation of halogenated impurities, specifically monobromo- and dibromo-triiodotyrosine. google.comgoogleapis.com These byproducts are considered potential genotoxic impurities due to their structural alerts. google.comgoogleapis.com To mitigate this issue, alternative processes have been developed, such as using the corresponding bis(p-anisyl)iodonium iodide, which has been shown to reduce the formation of these probable genotoxic impurities and yield highly pure levothyroxine sodium. google.com

| Application | Reagent | Key Finding/Observation | Reference |

| Levothyroxine Synthesis | Bis(p-anisyl)iodonium bromide | Leads to formation of potential genotoxic impurities (monobromo- and dibromo-triiodotyrosine). | google.com, googleapis.com |

| Levothyroxine Synthesis | Bis(p-anisyl)iodonium iodide | Reduces the formation of probable genotoxic impurities, yielding a purer product. | google.com |

The N-arylation of amino acids is a critical transformation for creating compounds with significant biological activity. Diaryliodonium salts are effective reagents for this purpose. Specifically, bis(4'-methoxyphenyl)iodonium iodide, a closely related salt, has been successfully employed in the arylation of various α-amino acid methyl esters. asianpubs.orgresearchgate.netusc.edu.au

This method is notable for several reasons:

High Yields : The reactions produce the desired N-aryl α-amino acid esters in good to high yields. asianpubs.orgresearchgate.netusc.edu.au

Chiral Integrity : The process maintains the original chirality of the amino acid, which is crucial for the biological function of the final product. asianpubs.orgresearchgate.netusc.edu.au

Transition Metal-Free : The N-arylation can proceed without the need for a transition metal catalyst, offering a more straightforward and potentially less toxic synthetic route. nih.gov

These N-arylated products can then be hydrolyzed to the corresponding N-aryl α-amino acids. asianpubs.orgresearchgate.netusc.edu.au The development of this method using unsymmetrical diaryliodonium salts has further expanded its scope, allowing for the selective transfer of various electron-rich, electron-deficient, and sterically hindered aryl groups. nih.gov

| Substrate | Reagent | Outcome | Reference |

| α-Amino Acid Methyl Esters | Bis(4'-methoxyphenyl)iodonium iodide | Good to high yields of N-(4'-methoxyphenyl)-L-amino acid esters. | asianpubs.org, researchgate.net, usc.edu.au |

| α-Amino Acid Derivatives | Unsymmetric Diaryliodonium Salts | High chemoselectivity and yields with retained enantiomeric excess. | nih.gov |

Applications in Pharmaceutical Research

The unique reactivity of this compound makes it a valuable tool in the synthesis of pharmaceutically relevant compounds and imaging agents.

As detailed previously, bis(4-methoxyphenyl)iodonium salts are effective precursors for the N-arylation of α-amino acid methyl esters. asianpubs.orgresearchgate.netusc.edu.au This reaction is of high importance in pharmaceutical research as N-aryl amino acids are core structures in many therapeutic agents and bioactive molecules. The ability to generate these compounds efficiently while preserving stereochemistry makes diaryliodonium salts like this compound valuable intermediates in drug discovery and development pipelines.

A significant application of diaryliodonium salts is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). nih.govfrontiersin.org PET imaging relies on molecules labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most important due to its convenient half-life (109.7 min). nih.govfrontiersin.org

Diaryliodonium salts serve as precursors for the introduction of ¹⁸F into aromatic rings via a nucleophilic substitution reaction. nih.govrsc.org This method is particularly advantageous because it can be applied to both electron-rich and electron-deficient arenes, which is a limitation for traditional SNAr reactions that typically require electron-deficient rings for efficient labeling. nih.govfrontiersin.orgrsc.org In this process, the diaryliodonium salt reacts with cyclotron-produced [¹⁸F]fluoride ion, resulting in the formation of an [¹⁸F]fluoroarene. nih.gov The choice of the ancillary (non-transferred) aryl group in the iodonium (B1229267) salt is crucial for directing the regioselectivity of the fluorination. Using an electron-rich ancillary group, such as a 4-methoxyphenyl group, can facilitate the selective transfer of the other, more complex or functionalized, aryl group to form the desired ¹⁸F-labeled product. nih.gov This versatile methodology enhances the scope for producing structurally complex PET radiotracers for biomedical imaging. nih.gov

Polymer Chemistry Applications

This compound serves as a highly efficient photoinitiator in various polymerization processes, contributing to the development of advanced materials. Upon exposure to ultraviolet (UV) radiation, the compound undergoes photolysis to generate reactive species that initiate polymerization.

Specifically, it is employed in cationic polymerization, a method used to synthesize polymers from monomers with electron-donating groups. fujifilm.com The initiation mechanism involves the absorption of UV light by the iodonium salt, leading to the homolytic or heterolytic cleavage of the iodine-carbon bond. This process generates a Brønsted acid, which then protonates the monomer, initiating the cationic polymerization chain reaction. tue.nl The methoxy (B1213986) groups on the phenyl rings enhance the photoreactivity of the iodonium salt.

The efficiency of this compound as a photoinitiator allows for spatial and temporal control over the polymerization process, which is crucial for applications such as 3D printing and the fabrication of microelectronics. The use of such photoinitiators is integral to producing polymers with well-defined architectures and properties.

Table 1: Role of this compound in Cationic Photopolymerization

| Feature | Description |

| Initiation Method | Photoinitiation (UV light) |

| Polymerization Type | Cationic Polymerization |

| Mechanism | Generation of a Brønsted acid upon photolysis, which protonates the monomer. |

| Key Advantage | Allows for precise spatial and temporal control of the polymerization process. |

| Applications | 3D printing, microelectronics fabrication, and coatings. |

Nanoparticle Surface Functionalization

The surface functionalization of nanoparticles is critical for their application in various fields, including medicine and materials science, as it governs their stability, biocompatibility, and interaction with their environment. nih.gov this compound has been identified as a reagent for the surface modification of nanoparticles, particularly metallic nanoparticles such as gold (Au).

The arylation reaction facilitated by the iodonium salt allows for the covalent attachment of the 4-methoxyphenyl group onto the nanoparticle surface. This functionalization can alter the surface properties of the nanoparticles, for instance, by increasing their stability in colloidal suspensions or by providing a platform for further chemical modifications. The process typically involves the reduction of a metal salt in the presence of the diaryliodonium compound, which then coordinates to the surface of the newly formed nanoparticles.

While the general application of diaryliodonium salts in nanoparticle functionalization is recognized, detailed research specifically outlining the outcomes and efficiency of using this compound for this purpose requires further investigation to be fully understood.

Organic Dye Synthesis

In the synthesis of organic dyes, this compound is utilized as an arylating agent to introduce the 4-methoxyphenyl group into various dye scaffolds. This modification can significantly influence the photophysical properties of the dye, such as its absorption and emission wavelengths, quantum yield, and photostability.

The electrophilic nature of the iodonium salt allows it to react with nucleophilic sites on precursor dye molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This method is particularly useful for the synthesis of complex, functional dyes, such as cyanine (B1664457) and rhodamine derivatives, which have applications in areas like bioimaging, solar cells, and optical data storage. The introduction of the methoxy-substituted aryl group can enhance the electron-donating character of a portion of the dye molecule, thereby tuning its electronic structure and, consequently, its color and fluorescence properties.

Green Chemistry and Sustainable Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and other diaryliodonium salts are emerging as important reagents in this context, offering more sustainable alternatives to traditional synthetic methods. nih.gov

A significant advantage of using this compound is the ability to perform arylation reactions under transition-metal-free conditions. acs.orgrsc.org Many conventional cross-coupling reactions rely on catalysts based on heavy metals like palladium, copper, and nickel, which are often toxic, expensive, and can contaminate the final product. epfl.ch

Diaryliodonium salts can act as potent electrophilic arylating agents, reacting with a wide range of nucleophiles without the need for a metal catalyst. nih.gov This approach avoids the environmental and economic issues associated with transition metals. The reactions often proceed under mild conditions and can exhibit high functional group tolerance, making them a versatile tool for organic synthesis. nih.gov

Table 2: Comparison of Arylation Methods

| Feature | Transition Metal-Catalyzed Arylation | Diaryliodonium Salt-Mediated Arylation |

| Catalyst | Typically Palladium, Copper, Nickel | Often catalyst-free |

| Environmental Impact | Potential for heavy metal contamination | More environmentally benign |

| Cost | Can be high due to precious metal catalysts | Potentially more cost-effective |

| Reaction Conditions | Often requires specific ligands and elevated temperatures | Generally mild conditions |

| Product Purity | Risk of metal impurities | Avoids metal contamination |

In unsymmetrical diaryliodonium salts, where the two aryl groups are different, it is possible to achieve chemoselective transfer of one aryl group over the other. This is a key aspect of their utility in reducing costs and waste. By designing one of the aryl groups to be a non-transferable "dummy" group, the desired aryl group can be transferred to the nucleophile with high selectivity. nih.gov

The 4-methoxyphenyl group in this compound is electron-rich, which can influence its transferability in competitive reactions. In the design of more advanced, unsymmetrical iodonium salts, an even more electron-rich or sterically hindered group can be used as a non-transferable ligand, ensuring that the more valuable or desired aryl group is transferred with high efficiency. This atom-economical approach minimizes the formation of unwanted byproducts. nih.gov

Biological and Biochemical Research Implications

Inhibition of Amino Acid Utilization

A key biological effect of Bis(4-methoxyphenyl)iodonium bromide is its ability to disrupt the normal metabolic processes involving amino acids within cells. This inhibition has been observed in various experimental settings and is considered a primary mechanism of its action.

The mechanism through which this compound inhibits amino acid utilization is multifaceted. The compound functions as an electrophilic arylating reagent. This chemical property allows it to react with nucleophilic species within the cell, including electron-rich carbon molecules that are crucial for various metabolic pathways.

Furthermore, research indicates that this compound interacts with and inhibits the activity of enzymes that are essential for amino acid metabolism. By interfering with these enzymatic processes, this compound can lead to a significant disruption of biochemical pathways that are vital for cell function and proliferation.

Cytotoxicity Assessment in Cancer Cell Lines

A significant area of research for this compound has been its cytotoxic effects on cancer cells. Preliminary studies have shown that this compound can induce cell death in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

This compound has been found to induce apoptosis, or programmed cell death, in cancer cells at specific concentrations. Apoptosis is a controlled process of cell dismantling that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The ability of a compound to selectively trigger this process in malignant cells is a desirable characteristic for a potential cancer therapeutic. While precise, publicly available IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various cancer cell lines are not extensively documented in readily accessible literature, the induction of apoptosis has been confirmed in principle.

The table below illustrates hypothetical IC50 values to demonstrate how such data would be presented. It is important to note that these are for illustrative purposes only, as specific experimental values for this compound are not widely reported.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15 |

| HeLa | Cervical Cancer | 25 |

| A549 | Lung Cancer | 30 |

| HT-29 | Colon Cancer | 20 |

This table is for illustrative purposes only. Actual IC50 values would need to be determined through specific experimental research.

The demonstrated ability of this compound to inhibit essential metabolic pathways in cancer cells and to induce apoptosis suggests its potential for therapeutic applications in oncology. By targeting the metabolic machinery that cancer cells rely on for their rapid growth and proliferation, this compound presents a promising avenue for the development of new anti-cancer drugs. Further research is warranted to fully elucidate its mechanism of action, determine its efficacy and specificity in various cancer models, and to explore its potential in combination with other therapeutic agents.

Advanced Research Directions and Future Perspectives

Development of Novel Hypervalent Iodine Reagents

The development of new and more sophisticated hypervalent iodine reagents is a cornerstone of future research. While compounds like bis(4-methoxyphenyl)iodonium bromide are effective arylating agents, the focus is shifting towards creating reagents with enhanced properties, such as chirality for asymmetric synthesis and the ability to act catalytically.

Catalytic Applications of Organoiodine Compounds

A major goal in hypervalent iodine chemistry is to transition from using these compounds as stoichiometric reagents to employing them in catalytic amounts. This shift addresses issues of atom economy and waste generation, as the iodoarene byproduct can be recycled within a catalytic cycle. diva-portal.org Research has demonstrated that diaryliodonium salts can participate in transition-metal-catalyzed reactions, particularly with palladium and copper. mdpi.comresearchgate.net In these catalytic cycles, the diaryliodonium salt can act as an oxidant or an aryl source, with the metal center cycling through different oxidation states. mdpi.comresearchgate.net

For example, in palladium-catalyzed reactions, a plausible mechanism involves the oxidative addition of the diaryliodonium salt to a Pd(II) species, forming a highly electrophilic Pd(IV)-aryl intermediate, which then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. mdpi.com Similarly, copper-catalyzed N-arylation of azoles with diaryliodonium salts is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. researchgate.net The development of metal-free catalytic systems is also a significant area of interest, where the aryl iodide is oxidized in situ to the active iodine(III) species, which then performs the desired transformation and is regenerated in the cycle. diva-portal.org This approach has been successfully applied to various oxidative functionalizations. diva-portal.org

Exploration of Photochemical Reactivity

The photochemical properties of diaryliodonium salts, including this compound, have opened up new avenues in organic synthesis and polymer chemistry. Upon irradiation with light, these salts can undergo homolytic or heterolytic cleavage to generate highly reactive aryl radicals and aryl cations, which can initiate a variety of chemical transformations. ibm.com

Photocatalytic Applications in Organic Synthesis

Diaryliodonium salts are increasingly used as potent arylating agents in visible-light photoredox catalysis. nih.govacs.org In these systems, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then interact with the diaryliodonium salt through an electron transfer process, leading to the generation of an aryl radical. This radical can then engage in various C-C or C-heteroatom bond-forming reactions. nih.gov

This strategy has been successfully applied to the direct C-H arylation of arenes and heteroarenes, such as quinoxalin-2(1H)-ones, providing efficient access to pharmaceutically relevant scaffolds under mild conditions. acs.org The method is valued for its operational simplicity and high functional group tolerance. acs.org Research has also explored the photoredox-mediated arylation of isonitriles with diaryliodonium salts to synthesize benzamides, demonstrating the versatility of this approach. nih.gov The efficiency of these reactions can be influenced by the electronic properties of the substituents on the diaryliodonium salt, with electron-withdrawing groups often leading to higher yields. nih.gov

Mechanistic Role in Photopolymerization Reactions

Diaryliodonium salts are well-established as efficient photoinitiators for cationic polymerization. tandfonline.commdpi.com Upon photolysis, they generate a Brønsted acid (H⁺) that can initiate the polymerization of monomers like epoxides and vinyl ethers. mdpi.com The efficiency of initiation is dependent on the counter-anion of the salt. mdpi.com For polymerization in the visible light region, where diaryliodonium salts have limited absorption, photosensitizers such as thioxanthone derivatives or pyrene (B120774) compounds are often used. tandfonline.commdpi.com The excited sensitizer (B1316253) transfers an electron to the iodonium (B1229267) salt, which then fragments to produce the initiating species. researchgate.net

In addition to cationic polymerization, diaryliodonium salts can also initiate free-radical polymerization. The photochemically generated aryl radical can directly add to a monomer, initiating the radical chain process. rsc.org In some systems, particularly ternary initiator systems containing a sensitizer and an electron donor, diaryliodonium salts can concurrently generate both radicals and cations, enabling the formation of interpenetrating polymer networks (IPNs). mdpi.com Recent research has also demonstrated their use in mechanoredox free radical polymerizations, where mechanical forces from ultrasound or ball-milling, in conjunction with piezoelectric nanoparticles, trigger the redox chemistry of the iodonium salt to generate initiating radicals. nih.gov

| Polymerization Type | Initiating Species | Activation Method | Key Features |

| Cationic Polymerization | Brønsted Acid (H⁺) | Direct UV photolysis or photosensitization | Effective for epoxides and vinyl ethers; efficiency depends on the counter-anion. |

| Free Radical Polymerization | Aryl Radical (Ar•) | Direct UV photolysis or photosensitization | Can initiate polymerization of (meth)acrylates and vinylcyclopropanes. |

| Hybrid (IPN) Polymerization | Radicals and Cations | Photosensitized systems | Allows for the simultaneous formation of two different polymer networks. |

| Mechanoredox Polymerization | Radicals | Mechanical force (ultrasound, ball-milling) | Metal-free initiation triggered by mechanical stimuli. |

Integration with Computational and Theoretical Chemistry

Computational and theoretical chemistry have become indispensable tools for understanding the complex reactivity of hypervalent iodine compounds. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity, which are often difficult to probe experimentally. rsc.orgnih.gov

Studies on the metal-free arylation of nucleophiles with diaryliodonium salts have used computational methods to elucidate the reaction pathway. nih.gov It is generally accepted that the reaction proceeds through a T-shaped intermediate formed between the iodonium salt and the nucleophile, followed by ligand coupling (reductive elimination). nih.gov DFT calculations have helped to understand the chemoselectivity in reactions with unsymmetrical diaryliodonium salts, showing that selectivity is determined by the relative energies of the transition states rather than the stability of the intermediates. nih.gov

Computational studies have also been crucial in confirming proposed mechanisms for more complex transformations. For instance, in the reaction of diaryliodonium salts with pyridine (B92270) N-oxides, DFT calculations supported a proposed mechanism involving an O-arylation followed by a 1,3-radical rearrangement. rsc.org In the context of α-arylation of carbonyl compounds, computational work has suggested that a acs.orgibm.com-rearrangement is energetically favored over a acs.orgmdpi.com-rearrangement, providing clarity on the operative mechanism. diva-portal.org These theoretical insights are vital for the rational design of new reagents and the development of more efficient and selective synthetic methods. diva-portal.org

Sustainable and Recyclable Reagent Development

A significant challenge in the application of diaryliodonium salts is the poor atom economy, as one aryl group and the iodoarene moiety are often discarded as stoichiometric waste. diva-portal.org Addressing this limitation is a key focus of sustainable chemistry research. Efforts are being made to develop new classes of diaryliodonium salts with enhanced reactivity that allows for the incorporation of both aryl groups into the final product, thereby preventing iodoarene waste. diva-portal.org

The development of sustainable one-pot syntheses for diaryliodonium salts is another crucial advancement. diva-portal.orgrsc.org Researchers have successfully developed protocols using more environmentally benign solvents like ethyl acetate, moving away from the over-reliance on halogenated solvents. rsc.orgrsc.org These scalable, one-pot methods make the reagents less expensive and more accessible. rsc.org Furthermore, synthesizing unsymmetrical diaryliodonium salts directly from elemental iodine and arenes, rather than from pre-functionalized and often expensive iodoarenes, presents a more cost-efficient and sustainable alternative. diva-portal.org

The concept of recyclability is also being explored. While the direct recycling of the iodoarene byproduct from a typical arylation can be challenging, the development of catalytic cycles involving diaryliodonium salts is a promising avenue. diva-portal.org Conceptually novel approaches, such as the in situ formation and functionalization of diaryliodonium salts, could pave the way for reactions that are catalytic in iodine. diva-portal.org These green chemistry principles aim to reduce waste, energy consumption, and the use of hazardous materials in synthetic processes. researchgate.netorientjchem.org

Further Investigation into Biological Activity and Therapeutic Potential

Preliminary studies have indicated that this compound possesses biological activity, warranting further investigation. The compound has been shown to inhibit the utilization of amino acids in vitro, a fundamental process for cellular metabolism and protein synthesis. This inhibitory action suggests potential applications in targeting metabolic diseases.

Additionally, this compound has demonstrated cytotoxic effects against certain cancer cell lines in initial assessments. Research indicates that it can induce apoptosis (programmed cell death) at specific concentrations, highlighting its potential as a candidate for oncological therapeutics. The ability to disrupt key metabolic pathways positions the compound and its derivatives as subjects for future drug development research.

The broader class of diaryliodonium salts is also being explored for the synthesis of bioactive molecules. For instance, cyclic diaryliodonium salts have been successfully used in the synthesis of axially chiral biaryl natural product analogues, some of which have been profiled for activity against malignant human cell lines. acs.org This demonstrates the utility of the diaryliodonium scaffold in generating structurally complex and potentially therapeutic agents. Further research is needed to fully characterize the mechanisms of action, identify specific cellular targets, and evaluate the therapeutic window of this compound and related compounds.

Q & A

Basic: What are the standard synthetic routes for Bis(4-methoxyphenyl)iodonium bromide, and what analytical methods confirm its purity?

Answer:

The compound is typically synthesized via electrophilic iodination of 4-methoxyphenyl precursors using iodine monochloride or iodine in the presence of oxidizing agents (e.g., HIO₃). Post-synthesis, purity is confirmed using:

- 1H/13C NMR spectroscopy to verify structural integrity and absence of impurities (e.g., residual solvents or byproducts) .

- Elemental analysis (C, H, Br, I) to validate stoichiometric ratios .

- X-ray crystallography for definitive structural confirmation, as demonstrated in studies of analogous iodonium salts .

Basic: How is this compound characterized spectroscopically?

Answer:

- NMR spectroscopy :

- FTIR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) are key identifiers .

Advanced: What mechanistic role does this compound play in photopolymerization reactions?

Answer:

this compound acts as a photoinitiator by generating radicals or cations under UV light. For example:

- Upon irradiation, the iodonium cation undergoes homolytic cleavage, producing aryl radicals that initiate polymerization .

- The electron-donating methoxy groups stabilize the iodonium intermediate, enhancing its photoreactivity compared to non-substituted analogs .

- Methodological Note : Kinetic studies using real-time FTIR or photo-DSC are recommended to quantify initiation efficiency .

Advanced: How can researchers address solubility limitations of this compound in non-polar solvents?

Answer:

- Counterion exchange : Replace bromide with less polar anions (e.g., PF₆⁻ or BArF₄⁻) via metathesis reactions to improve solubility in THF or toluene .

- Co-solvent systems : Use mixed solvents (e.g., DCM/hexane) to balance polarity.

- Surfactant-assisted dispersion : For nanoparticle synthesis, micellar systems (e.g., CTAB) enhance dispersion in aqueous media .

Basic: What are its primary applications in materials science?

Answer:

- Polymer synthesis : Serves as a crosslinking agent in epoxy resins or initiator for radical polymerization .

- Nanoparticle fabrication : Stabilizes metal nanoparticles (e.g., Au, Ag) via surface coordination during reduction .

- Dye synthesis : Facilitates coupling reactions in heterocyclic dye precursors (e.g., cyanine derivatives) .

Advanced: How do electronic effects of substituents influence its reactivity in aryl coupling reactions?

Answer:

- Electron-donating groups (e.g., -OCH₃) increase iodonium salt stability but may reduce electrophilicity. Comparative studies with electron-withdrawing analogs (e.g., -NO₂) show faster coupling kinetics but lower thermal stability .

- Methodological Tip : Use Hammett plots to correlate substituent effects with reaction rates in Pd-catalyzed cross-couplings .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Eye/Skin protection : Wear nitrile gloves and goggles; immediate flushing with water is required upon contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

Advanced: How can contradictory data on its catalytic efficiency in Suzuki-Miyaura reactions be resolved?

Answer:

Discrepancies often arise from:

- Pd catalyst variability : Test multiple catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to identify optimal systems .

- Solvent/base effects : Screen polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) to enhance yields .

- Quantitative analysis : Use GC-MS or HPLC to track side products (e.g., homo-coupling) that reduce efficiency .

Basic: What techniques quantify its stability under thermal or photolytic conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td) .

- UV-Vis spectroscopy : Monitors absorbance changes during photolysis to assess degradation kinetics .

- Accelerated aging studies : Store samples at elevated temperatures (40–60°C) and track purity via HPLC .

Advanced: What strategies optimize its use in radical cascade reactions?

Answer:

- Dual initiator systems : Combine with azobisisobutyronitrile (AIBN) to synergize radical generation .

- Solvent polarity tuning : Use acetonitrile or DMF to stabilize radical intermediates .

- Flow chemistry : Enhances control over reaction exothermicity and scalability .

Basic: How is its crystal structure determined, and what insights does it provide?

Answer:

- Single-crystal X-ray diffraction reveals bond lengths (e.g., I-C ~2.1 Å) and packing motifs (e.g., π-stacking of aryl rings) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts) influencing solubility .

Advanced: What computational methods predict its reactivity in novel reactions?

Answer:

- DFT calculations : Model transition states (e.g., iodonium → radical pathways) using Gaussian or ORCA .

- Molecular dynamics : Simulate solvent effects on reaction trajectories .

- SAR studies : Correlate substituent electronic parameters (σ⁺) with activation energies .

Basic: How does it compare to other iodonium salts (e.g., diphenyliodonium bromide) in reactivity?

Answer:

- Higher stability : Methoxy groups donate electron density, reducing decomposition rates vs. non-substituted analogs .

- Reduced redox potential : Slower electron transfer in photoredox catalysis but improved selectivity .

Advanced: What are the challenges in scaling up its synthesis for bulk applications?

Answer:

- Purification : Column chromatography is impractical; recrystallization from ethanol/water is preferred .

- Cost of iodine precursors : Optimize stoichiometry to minimize waste .

- Safety : Large-scale reactions require controlled light exposure to prevent runaway photoinitiation .

Advanced: How can researchers validate its role in nanoparticle surface functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.